2,2'-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organoboron compound that features a thiophene ring substituted with a cyano group and two dioxaborolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 3-cyanothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or vinyl-aryl compounds.
Oxidation: Boronic acids or boronate esters.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2,2’-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors for OLEDs, PLEDs, and OFETs.
Materials Science: Employed in the development of conjugated polymers and copolymers for use in solar cells and other electronic devices.
Medicinal Chemistry: Potential use in drug discovery and development due to its ability to form stable boron-containing compounds.
Mechanism of Action
The mechanism of action of 2,2’-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its ability to participate in cross-coupling reactions. The boronate ester groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This process involves the activation of the boronate ester by a palladium catalyst, followed by the transmetalation and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: A common reagent used in borylation reactions.
2,2’-Cyclopropylidenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another boronate ester with a cyclopropylidene group.
2,2’- (3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A similar compound with a phenylpropane group.
Uniqueness
2,2’-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to the presence of the cyano group on the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of advanced materials for electronic applications.
Properties
IUPAC Name |
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25B2NO4S/c1-14(2)15(3,4)22-18(21-14)12-9-11(10-20)13(25-12)19-23-16(5,6)17(7,8)24-19/h9H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFIFMISLUXNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25B2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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